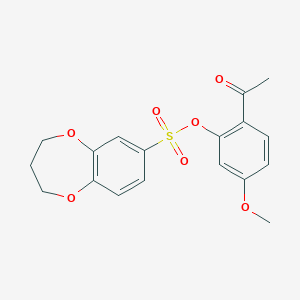![molecular formula C15H18N2O2 B7538005 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7538005.png)
1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is synthesized through a complex chemical process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol is not yet fully understood. However, it has been suggested that this compound acts as a modulator of neurotransmitter receptors in the brain. Specifically, it has been shown to interact with the dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory retention. It has also been shown to have anxiolytic and antidepressant-like effects. Additionally, it has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
実験室実験の利点と制限
One of the main advantages of using 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol in lab experiments is its ability to selectively modulate specific neurotransmitter receptors. This allows researchers to study the specific effects of these receptors on various physiological and behavioral processes. However, one limitation of using this compound is the complexity of its synthesis, which can make it difficult and expensive to obtain in large quantities.
将来の方向性
There are several future directions for research on 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol. One area of interest is the development of new drug candidates based on this compound for the treatment of neurological disorders. Another area of interest is the study of the specific mechanisms of action of this compound and its effects on various neurotransmitter systems. Additionally, there is potential for the development of new tools and techniques for studying neurotransmitter receptors in the brain using this compound.
合成法
The synthesis of 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the reaction of 2-amino-5-phenyl-1,3-oxazole with formaldehyde to produce 1-(5-phenyl-1,3-oxazol-2-yl) methanol. This intermediate is then reacted with piperidine and hydrogen chloride to yield the final product, 1-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol.
科学的研究の応用
1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. In neuroscience, it has been used as a tool to study the role of neurotransmitters in the brain. In pharmacology, it has been used to study the interaction between drugs and their targets.
特性
IUPAC Name |
1-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-13-6-8-17(9-7-13)11-15-16-10-14(19-15)12-4-2-1-3-5-12/h1-5,10,13,18H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEGEDWZMJKTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=NC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7537934.png)

![N-(2,5-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537942.png)

![Azepan-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7537955.png)
![N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537963.png)
![1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7537970.png)
![N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide](/img/structure/B7537992.png)


![N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxyphenyl)methyl-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B7537999.png)

![2-[methyl-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7538006.png)
